Disodium;oxygen(2-);tungsten

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

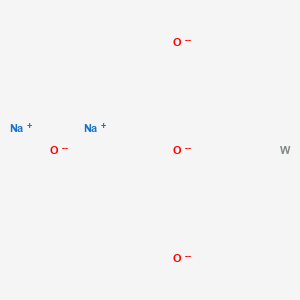

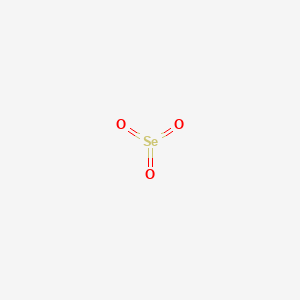

“Disodium;oxygen(2-);tungsten” is a compound with the molecular formula Na2O4W . It has a molecular weight of 293.81700 . This compound is also known by its common name "disodium;oxygen(2-);tungsten" .

Synthesis Analysis

The synthesis of tungsten-based compounds, including “Disodium;oxygen(2-);tungsten”, involves complex processes. The introduction of oxygen vacancies can alter the physical and chemical properties of 2D tungsten (sub)oxide nanomaterials . The synthesis pathways of 2D tungsten (sub)oxides have been reported, and these materials have been used for various applications .

Molecular Structure Analysis

The molecular structure of “Disodium;oxygen(2-);tungsten” is represented by the formula Na2O4W . The average mass of this compound is 293.820 Da .

Chemical Reactions Analysis

Tungsten and its compounds, including “Disodium;oxygen(2-);tungsten”, exhibit complex chemical behavior. The oxygen vacancies induced in the parent (WO3) structures cause the re-adjustment of atomic arrangement to compensate for the oxygen deficiency . The degree of oxygen vacancies determines the range of WO3-x .

Physical And Chemical Properties Analysis

Tungsten-based compounds, including “Disodium;oxygen(2-);tungsten”, exhibit unique physical and chemical properties. The introduction of oxygen vacancies can further alter the physical and chemical properties of 2D tungsten (sub)oxide nanomaterials . The different stoichiometries and additional oxygen vacancies that appear in these materials, combined with their low thickness and high surface area, make them interesting candidates for various applications .

Safety And Hazards

Propiedades

IUPAC Name |

disodium;oxygen(2-);tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.4O.W/q2*+1;4*-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKIECPBCPKJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13472-45-2 (Parent) |

Source

|

| Record name | Sodium tungsten oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

293.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium; oxygen(-2) anion; tungsten | |

CAS RN |

11120-01-7 |

Source

|

| Record name | Sodium tungsten oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

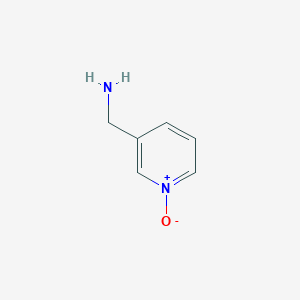

![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)